molecular formula C9H12N2O3 B13080627 Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13080627
M. Wt: 196.20 g/mol
InChI Key: FPSBYOFFJHMWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is a heterocyclic compound that features a pyridine ring with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid with methylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving catalysts and high-throughput screening techniques to identify the best reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. The pathways involved often include the inhibition of key metabolic enzymes, leading to the disruption of cellular processes in target organisms.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)propanoate
  • Ethyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanoate

Uniqueness

Methyl 2-(5-amino-4-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in organic synthesis. Additionally, its potential bioactivity sets it apart from other similar compounds, making it a valuable target for medicinal chemistry research.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(5-amino-4-methyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-6-3-8(12)11(4-7(6)10)5-9(13)14-2/h3-4H,5,10H2,1-2H3

InChI Key

FPSBYOFFJHMWNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.